molecular formula C9H13N3O B11744504 1-methyl-2-[(2S)-pyrrolidine-2-carbonyl]-1H-imidazole

1-methyl-2-[(2S)-pyrrolidine-2-carbonyl]-1H-imidazole

Cat. No.: B11744504
M. Wt: 179.22 g/mol
InChI Key: IHKUZQJOYBTWQK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-[(2S)-pyrrolidine-2-carbonyl]-1H-imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(2S)-pyrrolidine-2-carbonyl]-1H-imidazole typically involves the reaction of 1-methyl-2-pyrrolidinone with imidazole derivatives under specific conditions. One common method involves the use of γ-butyrolactone and methylamine, followed by cooling and removal of excess methylamine and water to concentrate the product, which is then purified by vacuum distillation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(2S)-pyrrolidine-2-carbonyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

1-methyl-2-[(2S)-pyrrolidine-2-carbonyl]-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-[(2S)-pyrrolidine-2-carbonyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to receptor sites. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-[(2S)-pyrrolidine-2-carbonyl]-1H-imidazole is unique due to its specific structure, which combines the imidazole and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(1-methylimidazol-2-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C9H13N3O/c1-12-6-5-11-9(12)8(13)7-3-2-4-10-7/h5-7,10H,2-4H2,1H3/t7-/m0/s1

InChI Key

IHKUZQJOYBTWQK-ZETCQYMHSA-N

Isomeric SMILES

CN1C=CN=C1C(=O)[C@@H]2CCCN2

Canonical SMILES

CN1C=CN=C1C(=O)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.